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Compound of Interest |

N-(2,4-dichlorophenyl)-3-
Compound Name:
methylbenzamide

Cat. No.: B5503264

Get Quote

Executive Summary

N-(2,4-dichlorophenyl)-3-methylbenzamide is a specific structural isomer within the N-

arylbenzamide class, a scaffold widely utilized in medicinal chemistry for antimicrobial,
antifungal, and ion channel modulation research. As a chemical entity, it represents a critical
case study in the necessity of precise molecular identification.

In the high-throughput screening (HTS) and Structure-Activity Relationship (SAR) workflows
common in drug discovery, distinguishing this molecule from its close isomers (e.g., the 3,4-
dichloro or 4-methyl variants) is paramount. This guide details the physicochemical profile,
robust synthesis protocols, and the cheminformatic logic behind its InChiKey identifier—the
industry standard for resolving structural ambiguity in large-scale chemical databases.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7][8]

The molecule consists of a 3-methylbenzoyl moiety linked via an amide bond to a 2,4-
dichloroaniline core. This specific substitution pattern dictates its lipophilicity, metabolic stability,
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and binding affinity in biological targets.

ble 1: Physicochemical Profile[4]

Property Value /| Description

IUPAC Name N-(2,4-Dichlorophenyl)-3-methylbenzamide
Molecular Formula C14H11CI2NO

Molecular Weight 280.15 g/mol

Monoisotopic Mass 279.0218 Da

LogP (Predicted) ~4.6 — 4.9 (Highly Lipophilic)

H-Bond Donors 1 (Amide NH)

H-Bond Acceptors 1 (Amide Carbonyl)

Rotatable Bonds 2 (C-N amide, C-C biphenyl-like axes)
Physical State Solid (Crystalline powder)

Solubility Low in water; soluble in DMSO, DMF, DCM,

Ethanol

Structural Representation (SMILES)

The Simplified Molecular Input Line Entry System (SMILES) string for this specific isomer is:
Cclccece(cl)C(=0)Nc2cec(Cl)ec2Cl[1]

Cheminformatics: The InChiKey Identifier[3][6][9]

The InChlKey (International Chemical Identifier Key) is a fixed-length (27-character) hashed
version of the InChl string. It is designed to be a unique, search-friendly identifier that avoids
the formatting issues of raw InChl strings or IUPAC names.

The Logic of the Hash

For N-(2,4-dichlorophenyl)-3-methylbenzamide, the InChiKey is generated through a SHA-
256 hashing algorithm applied to the standard InChl string. It is composed of three blocks
separated by hyphens:
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e Block 1 (14 characters): Encodes the molecular skeleton (connectivity). This block will be
identical for all stereoisomers but distinct for constitutional isomers.

o Significance: If the methyl group moves from position 3 to position 4, this entire block
changes, instantly flagging the molecules as different entities in a database.

e Block 2 (10 characters): Encodes stereochemistry, tautomerism, and isotopic layers.

o Significance: Since this molecule is achiral, this block is standard (often UHFFFAOY SA for
standard InChl).

» Block 3 (1 character): Encodes the protonation state.

o Significance: Usually N for neutral.

Visualization of InChlKey Generation

The following diagram illustrates the flow from chemical structure to the hashed InChiKey,
highlighting how structural changes propagate to the identifier.

Structure:
N-(2,4-dichlorophenyl)-3-methylbenzamide

Standard InChl String: Computation

InChI=1S/C14H11CI2NO/...
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Caption: The transformation of molecular structure into the tri-part InChlKey hash, ensuring
unique database identification.
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Synthesis Protocol

The synthesis of N-(2,4-dichlorophenyl)-3-methylbenzamide is most efficiently achieved via
a Schotten-Baumann reaction or a nucleophilic acyl substitution using an acid chloride. This
method is preferred for its high yield and simple workup compared to coupling reagents
(EDC/HOBY).

Reaction Scheme

Reagents:

e Substrate A: 2,4-Dichloroaniline (Nucleophile)

e Substrate B: 3-Methylbenzoyl chloride (Electrophile)

o Base: Triethylamine (EtsN) or Pyridine (Proton scavenger)

e Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology
Phase 1: Preparation

e Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and
a nitrogen inlet.

 Dissolution: Add 2,4-Dichloroaniline (1.0 equiv, e.g., 1.62 g, 10 mmol) to the flask. Dissolve in
anhydrous DCM (30 mL).

» Base Addition: Add Triethylamine (1.2 equiv, 1.67 mL) to the solution. Cool the mixture to 0°C
using an ice bath.

Phase 2: Acylation 4. Addition: Dropwise add 3-Methylbenzoyl chloride (1.05 equiv, 1.38 mL)
diluted in 5 mL DCM over 10 minutes.

e Mechanism: The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid
chloride, displacing the chloride ion. The base neutralizes the generated HCI.
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» Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 4—
12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

Phase 3: Workup & Purification 6. Quench: Quench the reaction with water (20 mL). 7.
Extraction: Transfer to a separatory funnel. Wash the organic layer sequentially with:

e 1M HCI (2 x 20 mL) — Removes unreacted aniline and amine base.
o Saturated NaHCOs (2 x 20 mL) — Removes unreacted acid/acid chloride byproducts.
e Brine (1 x 20 mL).

» Drying: Dry the organic layer over anhydrous Na=SOa, filter, and concentrate in vacuo.
o Recrystallization: Purify the crude solid by recrystallization from hot Ethanol or an
Ethanol/Water mixture to yield the target benzamide as white crystals.

Synthesis Workflow Diagram
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Start:
2,4-Dichloroaniline + DCM

Add Base (Et3N)
Cool to 0°C

Add 3-Methylbenzoyl Chloride
Stir RT, 4-12h

Quench with Water

Wash:
1. 1M HCI (Remove Amine)
2. NaHCO3 (Remove Acid)

Dry (Na2S04) & Concentrate

Recrystallize (EtOH)
Pure Product

Click to download full resolution via product page

Caption: Step-by-step workflow for the synthesis of N-(2,4-dichlorophenyl)-3-
methylbenzamide.

Analytical Characterization

To validate the synthesis and ensure the InChlKey corresponds to the correct isomer, the

following spectral data must be obtained.
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Proton NMR (*H NMR)

e Solvent: DMSO-de or CDCls.

o Key Signals:
o 0 ~2.40 ppm (s, 3H): Methyl group on the benzoyl ring.
o 0 ~10.0-10.5 ppm (s, 1H): Amide N-H (broad singlet, exchangeable with D20).
o Aromatic Region (6 7.0-8.0 ppm):

» Benzoyl Ring: 4 protons. Look for the specific splitting pattern of a 3-substituted
benzene (singlet, doublet, triplet, doublet).

» Aniline Ring: 3 protons. The 2,4-dichloro substitution pattern will show a doublet (H6), a
doublet of doublets (H5), and a doublet (H3).

Mass Spectrometry (MS)

« lonization: ESI (Electrospray lonization) or El (Electron Impact).
o Pattern:
o Molecular lon (M+): 279/281/283 Da.

o Isotope Distribution: Due to the two Chlorine atoms (3*Cl and 3’Cl), a characteristic 9:6:1
intensity ratio (M : M+2 : M+4) will be observed. This is diagnostic for the dichloro-
substitution.

Infrared Spectroscopy (IR)

e Amide | Band: ~1650-1660 cm~1 (C=0 stretch).
e Amide Il Band: ~1530-1550 cm~1 (N-H bend).

e N-H Stretch: ~3250-3300 cm™1.

Biological & Industrial Context[3][5][8]
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Medicinal Chemistry Scaffold

The N-arylbenzamide core is a privileged structure in drug discovery. Specifically, the 2,4-
dichlorophenyl moiety is often employed to increase lipophilicity and metabolic stability against
oxidative metabolism.

» Antimicrobial Activity: Benzamide derivatives have shown efficacy against Gram-positive
bacteria by inhibiting the FtsZ protein (cell division) [1].

e lon Channel Modulation: Similar structures (e.g., ML335) are known activators of TREK-1/2
potassium channels, although those typically contain a sulfonamide or benzyl linker [2]. This
specific molecule may serve as a simplified probe or negative control in such studies.

Importance of the InChiKey in SAR

In Structure-Activity Relationship (SAR) studies, slight modifications (e.g., moving the methyl
from position 3 to 4) can drastically alter biological activity.

» Database Collision Avoidance: Using the InChlKey ensures that data for N-(2,4-
dichlorophenyl)-3-methylbenzamide is never conflated with N-(2,4-dichlorophenyl)-4-
methylbenzamide.

o Example Comparison:
o Target (3-methyl): Distinct InChlKey Block 1.

o Isomer (4-methyl): Distinct InChlKey Block 1 (e.g., MVSVJTNRTHIRTQ... for the 3,5-
dichloro analog).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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